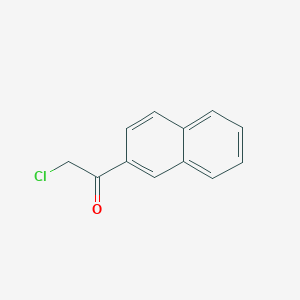

2-(2-Chloroacetyl)naphthalene

Übersicht

Beschreibung

2-(2-Chloroacetyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloroacetyl group attached to the second position of the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(2-Chloroacetyl)naphthalene can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of naphthalene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Naphthalene+Chloroacetyl chlorideAlCl3this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of excess naphthalene can help drive the reaction to completion and minimize the formation of by-products. The reaction mixture is typically quenched with water, and the product is isolated through filtration and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloroacetyl)naphthalene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The chloroacetyl group can direct further substitution reactions to the naphthalene ring.

Nucleophilic Substitution: The chlorine atom in the chloroacetyl group can be replaced by nucleophiles such as amines or thiols.

Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).

Nucleophilic Substitution: Reagents like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Bromination: 2-(2-Bromoacetyl)naphthalene

Amination: 2-(2-Aminoacetyl)naphthalene

Reduction: 2-(2-Hydroxyethyl)naphthalene

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis:

2-(2-Chloroacetyl)naphthalene serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable in the production of pharmaceuticals and agrochemicals. For instance, derivatives of this compound can be synthesized by reacting it with different nucleophiles, leading to a diverse array of products with potential biological activities .

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | Amides |

| Acylation | Reaction with alcohols | Esters |

| Condensation | Reaction with hydrazines | Hydrazone derivatives |

Biological Applications

Antimicrobial and Anticancer Properties:

Research indicates that this compound and its derivatives exhibit notable antimicrobial and anticancer activities. Studies have demonstrated that certain naphthalene-based compounds can induce apoptosis in cancer cells while showing minimal cytotoxicity to normal cells. For example, derivatives synthesized from this compound have been tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), showing promising results .

Case Study: Anticancer Activity

A study evaluating the anticancer potential of naphthalene derivatives found that specific compounds derived from this compound exhibited significant activity against MCF-7 cells, inducing cell death through mechanisms involving caspase activation and PARP cleavage. This highlights the compound's potential as a lead structure in drug development .

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is utilized in the manufacture of specialty chemicals. Its unique chemical properties allow it to be used as a building block for synthesizing more complex molecules used in various applications, including dyes, fragrances, and polymers.

Table 2: Industrial Uses of this compound

| Application Area | Specific Use |

|---|---|

| Chemical Manufacturing | Intermediate for specialty chemicals |

| Pharmaceuticals | Synthesis of drug candidates |

| Agrochemicals | Development of herbicides and pesticides |

Environmental and Health Implications

Toxicological Considerations:

While this compound has beneficial applications, its toxicity profile must be carefully managed. Naphthalene exposure has been associated with various health risks, including respiratory issues and potential carcinogenic effects. Regulatory assessments classify naphthalene as possibly carcinogenic to humans based on animal studies indicating increased tumor incidence following prolonged exposure .

Wirkmechanismus

The mechanism of action of 2-(2-Chloroacetyl)naphthalene in biological systems involves its interaction with cellular proteins and enzymes. The chloroacetyl group can form covalent bonds with nucleophilic amino acid residues, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of its potential use as an anticancer agent, where it may inhibit key enzymes involved in cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Acetyl naphthalene

- 2-Bromoacetyl naphthalene

- 2-Nitroacetyl naphthalene

Comparison

2-(2-Chloroacetyl)naphthalene is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity compared to other naphthalene derivatives. For example, the chloroacetyl group is more reactive towards nucleophiles compared to the acetyl group in 2-acetyl naphthalene. Additionally, the presence of the chlorine atom can influence the compound’s electronic properties, making it suitable for specific applications in medicinal chemistry and material science.

Biologische Aktivität

2-(2-Chloroacetyl)naphthalene, with the CAS number 50846-93-0, is an organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C12H9ClO

- Molecular Weight : 220.65 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research on this compound has indicated various biological activities, particularly in antimicrobial and anticancer domains. The compound's structure suggests potential interactions with biological targets due to the presence of both naphthalene and chloroacetyl moieties.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated a series of chlorinated compounds, revealing that halogen substitutions enhance antibacterial efficacy. Specifically, derivatives with chloro groups demonstrated improved activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Anticancer Properties

The potential anticancer effects of this compound have also been investigated. Research indicates that naphthalene derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Binding to active sites of specific enzymes, thereby inhibiting their activity.

- Receptor Interaction : Modulating receptor activity that influences cellular signaling pathways.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial properties of various naphthalene derivatives, including this compound. The results indicated that this compound exhibited notable antibacterial activity comparable to established antibiotics. The study highlighted the importance of structural modifications in enhancing bioactivity .

| Compound | Activity Against MRSA | Cytotoxicity (IC50) |

|---|---|---|

| This compound | Moderate | High (20 µM) |

| 4-Chlorocinnamic Acid | High | Moderate (15 µM) |

| Cinnamic Acid Derivative | Low | Low (50 µM) |

Study on Anticancer Effects

Another research effort focused on the anticancer potential of naphthalene derivatives. The findings suggested that compounds like this compound could inhibit cancer cell growth by inducing apoptosis through caspase activation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis via caspase-3 |

| MCF-7 (Breast Cancer) | 12 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | ROS generation |

Eigenschaften

IUPAC Name |

2-chloro-1-naphthalen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJAUILLKSDBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503512 | |

| Record name | 2-Chloro-1-(naphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50846-93-0 | |

| Record name | 2-Chloro-1-(naphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.